4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
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Overview
Description
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C23H19BrN2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps. One common method includes the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to form the carbohydrazide derivative. The final step involves the esterification of the carbohydrazide with 3-bromobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: The bromine atom in the benzoate moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is not well-defined. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
Uniqueness
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
303087-80-1 |
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Molecular Formula |
C23H19BrN2O4 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H19BrN2O4/c1-16-5-2-3-8-21(16)29-15-22(27)26-25-14-17-9-11-20(12-10-17)30-23(28)18-6-4-7-19(24)13-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
OMFIZQBCCNLUGX-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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